Dihidrogeno di-L-aspartato de magnesio

Descripción general

Descripción

Magnesium dihydrogen di-L-aspartate is a compound formed by the combination of magnesium and L-aspartic acid. It is known for its high bioavailability and solubility in water, making it a popular choice for various applications in the fields of chemistry, biology, medicine, and industry .

Aplicaciones Científicas De Investigación

Magnesium dihydrogen di-L-aspartate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it is studied for its role in cellular processes and its potential as a dietary supplement. In medicine, it is investigated for its potential benefits in treating magnesium deficiencies and related conditions. In industry, it is used in the production of cosmetics and other consumer products .

Mecanismo De Acción

Target of Action

Magnesium L-aspartate, also known as Magnesium dihydrogen di-L-aspartate, is a magnesium salt of aspartic acid . It primarily targets the body’s cells where it plays a crucial role in various cellular processes. Magnesium is essential for supporting muscle function, immune response, nerve signaling, and energy transport .

Mode of Action

The compound interacts with its targets by providing magnesium, an essential micronutrient, to the body . It forms a chelated compound, which enhances its water solubility and bioavailability compared to other magnesium salts . This chelated structure allows the magnesium ion to be easily absorbed and utilized by the body .

Biochemical Pathways

Magnesium L-aspartate is involved in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It serves as a cofactor for various biological processes, including protein synthesis, neuromuscular function, and nucleic acid stability . It also plays a role in the Krebs citric acid cycle, contributing to energy production .

Pharmacokinetics

Magnesium L-aspartate displays high oral bioavailability and water solubility compared to other magnesium salts such as magnesium citrate, magnesium carbonate, and magnesium oxide . The bioavailability of magnesium from magnesium L-aspartate is similar to that from other organic magnesium salts and the more soluble inorganic magnesium salts .

Result of Action

The primary result of Magnesium L-aspartate’s action is the increase in magnesium levels in the body . This has numerous effects at the molecular and cellular level, including supporting muscle function, immune response, nerve signaling, and energy transport . It also contributes to the production of proteins and the stability of nucleic acids .

Action Environment

The action, efficacy, and stability of Magnesium L-aspartate can be influenced by various environmental factors. For instance, the absorption of magnesium from different preparations of magnesium supplements varies . The processing of certain foods may lead to marked depletion of inherent magnesium, affecting the effectiveness of the supplement

Análisis Bioquímico

Biochemical Properties

Magnesium Dihydrogen Di-L-Aspartate plays a pivotal role in diverse biochemical reactions. It facilitates substance P binding to lymphoblasts, promotes T helper, B cell, and macrophage responses to lymphokines, and facilitates antibody-dependent cytolysis and immune cell adherence . Besides, Magnesium Dihydrogen Di-L-Aspartate serves as a cofactor for C’3 convertase and immunoglobulin synthesis .

Cellular Effects

Magnesium Dihydrogen Di-L-Aspartate has significant effects on various types of cells and cellular processes. It has been noted for its ability to promote the adhesion of basal layer cells to the dermal–epidermal junction and in particular to the collagen found there . This property makes it beneficial in anti-aging and anti-wrinkle cosmetics .

Molecular Mechanism

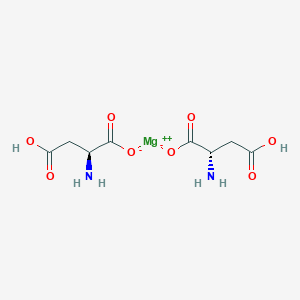

The molecular mechanism of Magnesium Dihydrogen Di-L-Aspartate involves its chelated structure, which consists of a central magnesium ion that is chelated, or bound, by two aspartate anions . The aspartate moiety contains a carboxyl group (-COOH), an amino group (-NH2), and a second carboxyl group, forming a dicarboxylic amino acid structure . This structure is responsible for the enhanced water solubility of Magnesium Dihydrogen Di-L-Aspartate compared to other magnesium salts, such as magnesium oxide or magnesium citrate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Magnesium dihydrogen di-L-aspartate can be synthesized through the reaction of magnesium salts with L-aspartic acid. One common method involves dissolving magnesium oxide in water and then adding L-aspartic acid to the solution. The mixture is then heated to promote the reaction, resulting in the formation of magnesium dihydrogen di-L-aspartate .

Industrial Production Methods: In industrial settings, magnesium dihydrogen di-L-aspartate is often produced using a similar method but on a larger scale. The reaction mixture is typically subjected to evaporation and precipitation processes to isolate the desired product. Organic solvents like acetone may be used to enhance the stability and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Magnesium dihydrogen di-L-aspartate primarily undergoes substitution reactions due to the presence of the amino and carboxyl groups in the L-aspartic acid moiety. These reactions can involve various reagents and conditions, leading to the formation of different products .

Common Reagents and Conditions: Common reagents used in reactions with magnesium dihydrogen di-L-aspartate include acids, bases, and other nucleophiles. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products Formed: The major products formed from reactions involving magnesium dihydrogen di-L-aspartate depend on the specific reagents and conditions used. For example, reactions with strong acids may result in the formation of magnesium salts and free L-aspartic acid .

Comparación Con Compuestos Similares

Similar Compounds:

- Magnesium citrate

- Magnesium carbonate

- Magnesium oxide

- Magnesium sulfate

Uniqueness: Magnesium dihydrogen di-L-aspartate is unique among magnesium compounds due to its high solubility and bioavailability. Unlike magnesium oxide and magnesium carbonate, which have lower solubility, magnesium dihydrogen di-L-aspartate is more easily absorbed by the body. This makes it a preferred choice for dietary supplements and other applications where rapid and efficient magnesium absorption is desired .

Actividad Biológica

Magnesium dihydrogen di-L-aspartate (CAS number 2068-80-6) is a magnesium salt of aspartic acid, recognized for its potential biological activities and applications in various fields, including nutrition and pharmacology. This compound is notable for its high bioavailability and its role in modulating physiological processes in the body.

- Molecular Formula : C₈H₁₂MgN₂O₈

- Molecular Weight : 288.49 g/mol

- Density : 1.514 g/cm³

- Melting Point : 270-271 °C

- Boiling Point : 264.1 °C at 760 mmHg

- Flash Point : 113.5 °C

Biological Significance

Magnesium dihydrogen di-L-aspartate serves multiple roles in biological systems:

- Nutritional Supplement : It is commonly used as a dietary supplement to enhance magnesium levels in the body, which is crucial for numerous enzymatic reactions and overall metabolic functions.

- Neurotransmitter Modulation : The compound acts as a precursor to neurotransmitters, particularly glutamate, influencing cognitive functions and mood regulation.

- Muscle Function and Recovery : It has been shown to aid in muscle recovery post-exercise by reducing muscle damage and enhancing performance during physical activities.

The biological activity of magnesium dihydrogen di-L-aspartate can be attributed to several mechanisms:

- Calcium Channel Blockade : Magnesium competes with calcium for entry into cells, which may help prevent excessive calcium influx that can lead to cellular excitotoxicity.

- Neuroprotective Effects : By modulating glutamate receptors, it may protect neurons from excitotoxic damage, thereby playing a role in neuroprotection.

- Influence on Hormonal Secretion : It may affect the secretion of anabolic hormones, which are vital for muscle growth and recovery.

Case Studies and Clinical Trials

-

Bioavailability Study :

A comparative study on the bioavailability of magnesium dihydrogen di-L-aspartate versus other magnesium salts indicated that it has superior absorption rates, making it a preferred choice for supplementation . -

Effects on Physical Performance :

A clinical trial involving athletes demonstrated that supplementation with magnesium dihydrogen di-L-aspartate improved endurance and reduced muscle soreness following intense exercise . -

Cognitive Function :

Research has shown that magnesium supplementation can enhance cognitive performance in individuals under stress, suggesting that magnesium dihydrogen di-L-aspartate may have beneficial effects on mental health .

Data Table of Biological Activities

Propiedades

Número CAS |

2068-80-6 |

|---|---|

Fórmula molecular |

C8H12MgN2O8 |

Peso molecular |

288.49 g/mol |

Nombre IUPAC |

magnesium;(2S)-2-aminobutanedioate;(2S)-2-aminobutanedioic acid |

InChI |

InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*2-;/m00./s1 |

Clave InChI |

RXMQCXCANMAVIO-CEOVSRFSSA-L |

SMILES |

C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2] |

SMILES isomérico |

C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)[O-].[Mg+2] |

SMILES canónico |

C(C(C(=O)O)N)C(=O)O.C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2] |

Key on ui other cas no. |

2068-80-6 18962-61-3 |

Pictogramas |

Irritant |

Números CAS relacionados |

56-84-8 (Parent) |

Sinónimos |

(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.